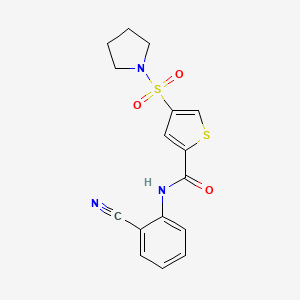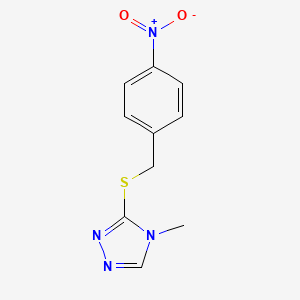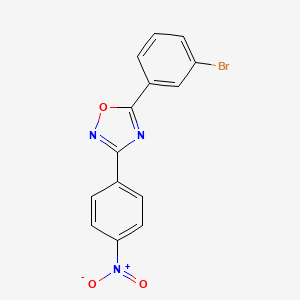![molecular formula C20H19ClN4O2S B5523987 7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)
7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0917247 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into compounds with similar structures has primarily focused on their synthesis and evaluation for various biological activities. For instance, studies on modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moieties have shown that these compounds possess significant biological activities. These activities include antioxidant, anti-lipid peroxidation, inhibition of soybean lipoxygenase, thrombin inhibitory ability, and moderate antiproliferative activity without significant cytotoxic effects (Thalassitis et al., 2014). Such studies indicate the potential therapeutic applications of these compounds in managing oxidative stress-related conditions and cancer.
Anticancer and Antimicrobial Properties
The synthesis of novel 4(3H)-quinazolinone derivatives has been explored for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these heterocyclic compounds in drug discovery (Farag et al., 2012). Additionally, the creation of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells points to the specific targeting capabilities of these compounds for cancer therapy (Bouloc et al., 2010).
Molecular Docking and In Vitro Screening
The development of pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, demonstrates the integration of computational methods in the design and evaluation of new compounds for potential therapeutic applications. These screenings help identify promising compounds with antimicrobial and antioxidant activities, which could serve as leads for the development of new drugs (Flefel et al., 2018).
Heterocyclic Compounds as Antimicrobial and Anticancer Agents
The exploration of heterocyclic compounds like imidazo[1,2-a]pyrazines and their derivatives has extended to evaluating their antimicrobial and anticancer activities. Such research underscores the importance of these compounds in developing new therapeutic agents capable of addressing various diseases, including resistant strains of bacteria and cancer cells (Hafez et al., 2016).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-7-prop-2-enyl-2-(thiomorpholine-4-carbonyl)imidazo[1,2-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-2-7-25-17(14-5-3-4-6-15(14)21)13-24-12-16(22-18(24)20(25)27)19(26)23-8-10-28-11-9-23/h2-6,12-13H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDJJVESDJVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)N3CCSCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)
![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)
![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)
![2-chloro-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5523945.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5523957.png)
![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)
![(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5523976.png)


![N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine](/img/structure/B5523999.png)
